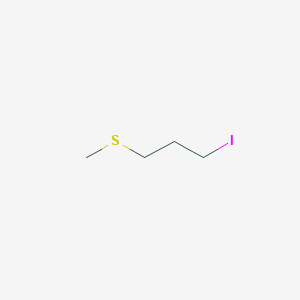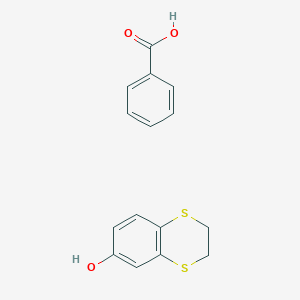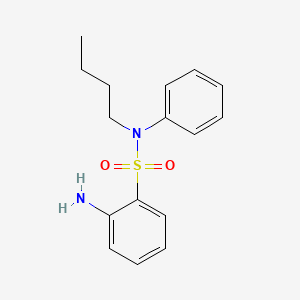
1-Iodo-3-(methylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(methylsulfanyl)propane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom and a methylsulfanyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-3-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)propanol with iodine in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: 3-(Methylsulfanyl)propanol or 3-(methylsulfanyl)propylamine.
Oxidation: 1-Iodo-3-(methylsulfinyl)propane or 1-Iodo-3-(methylsulfonyl)propane.
Reduction: 3-(Methylsulfanyl)propane.
Scientific Research Applications
1-Iodo-3-(methylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-2-(methylsulfanyl)ethane
- 1-Iodo-4-(methylsulfanyl)butane
- 1-Bromo-3-(methylsulfanyl)propane
Uniqueness
1-Iodo-3-(methylsulfanyl)propane is unique due to the specific positioning of the iodine and methylsulfanyl groups on the propane backbone. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
93530-08-6 |
|---|---|
Molecular Formula |
C4H9IS |
Molecular Weight |
216.09 g/mol |
IUPAC Name |
1-iodo-3-methylsulfanylpropane |
InChI |
InChI=1S/C4H9IS/c1-6-4-2-3-5/h2-4H2,1H3 |
InChI Key |
MGMVTKAYVYCTOB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)




![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)

